

# Application Note: UPLC-MS/MS Analysis of Avenanthramides in Plant Extracts

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Avenanthramide D

Cat. No.: B1666152

[Get Quote](#)

## Abstract

Avenanthramides (AVAs) are a group of phenolic alkaloids found almost exclusively in oats (*Avena sativa* L.) that exhibit significant antioxidant and anti-inflammatory properties.<sup>[1]</sup> This application note provides a detailed protocol for the extraction and quantitative analysis of AVAs from plant extracts using Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS). The described methodology offers high sensitivity and selectivity, making it suitable for researchers, scientists, and drug development professionals investigating the therapeutic potential of these compounds. This document includes comprehensive experimental procedures, data presentation, and visualizations of the analytical workflow and a key signaling pathway modulated by Avenanthramides.

## Introduction

Avenanthramides are comprised of an anthranilic acid derivative linked to a hydroxycinnamic acid derivative via an amide bond.<sup>[1]</sup> Over 40 different AVAs have been identified, with the most abundant being Avenanthramide A, B, and C.<sup>[1]</sup> Due to their potent biological activities, there is a growing interest in the accurate quantification of AVAs in various oat cultivars and products. UPLC-MS/MS has become the method of choice for this analysis due to its superior resolution, speed, and sensitivity compared to conventional HPLC methods.<sup>[2]</sup> This document outlines a robust workflow for the extraction and analysis of AVAs, providing researchers with the necessary tools to accurately assess their concentrations in plant-derived samples.

# Experimental Protocols

## Sample Preparation: Extraction of Avenanthramides

This protocol is adapted from established methods for the extraction of AVAs from oat flour or milled groats.[3][4][5]

### Materials:

- Milled oat samples (passed through a 0.5 mm sieve)
- 80% Methanol (HPLC grade)[3][4][5]
- Centrifuge
- Rotary evaporator or vacuum centrifuge
- Vortex mixer
- Orbital shaker
- 0.22  $\mu$ m Syringe filters (PTFE)

### Procedure:

- Weigh 5.0 g of the milled oat sample into a centrifuge tube.[3][4]
- Add 35 mL of 80% methanol to the tube.[3][4]
- Vortex vigorously for 1 minute to ensure thorough mixing.
- Place the tube on an orbital shaker and agitate for 30 minutes at room temperature.[3][4][5]
- Centrifuge the mixture at 1,600 x g for 10 minutes to pellet the solid material.[5]
- Carefully decant the supernatant into a clean collection flask.[5]
- Repeat the extraction (steps 2-6) on the remaining pellet to maximize the yield and combine the supernatants.[5]

- Evaporate the pooled supernatant to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.[3][4][5]
- Reconstitute the dried extract in 2 mL of methanol.[3][5]
- Filter the reconstituted extract through a 0.22 µm PTFE syringe filter into a UPLC vial for analysis.[3][4]

## UPLC-MS/MS Analysis

### Instrumentation:

- A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3][4]

### Chromatographic Conditions:

- Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)
- Mobile Phase A: Water with 0.1% Formic Acid[2]
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid[2]
- Flow Rate: 0.35 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 µL
- Gradient:
  - 0-1.0 min: 10% B
  - 1.0-12.0 min: 10-75% B
  - 12.0-12.5 min: 75-95% B
  - 12.5-13.5 min: 95% B

- 13.5-14.0 min: 95-10% B

- 14.0-16.0 min: 10% B

#### Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Capillary Voltage: 3.0 kV
- Cone Voltage: 30 V
- Source Temperature: 150°C
- Desolvation Temperature: 400°C
- Cone Gas Flow: 50 L/hr
- Desolvation Gas Flow: 800 L/hr
- Collision Gas: Argon
- Data Acquisition: Multiple Reaction Monitoring (MRM)

#### MRM Transitions:

| Analyte               | Precursor Ion<br>(m/z) | Product Ion<br>(m/z) | Cone Voltage<br>(V) | Collision<br>Energy (eV) |
|-----------------------|------------------------|----------------------|---------------------|--------------------------|
| Avenanthramide A (2p) | 299.1                  | 135.1                | 30                  | 20                       |
| Avenanthramide B (2f) | 329.1                  | 165.1                | 30                  | 18                       |
| Avenanthramide C (2c) | 315.1                  | 151.1                | 30                  | 18                       |

| Internal Standard (e.g., Tranilast) | 246.1 | 121.1 | 30 | 22 |

## Data Presentation

The following tables summarize the quantitative data for Avenanthramide content in different oat cultivars as reported in the literature.

Table 1: Total Avenanthramide Content in Various Oat Cultivars.

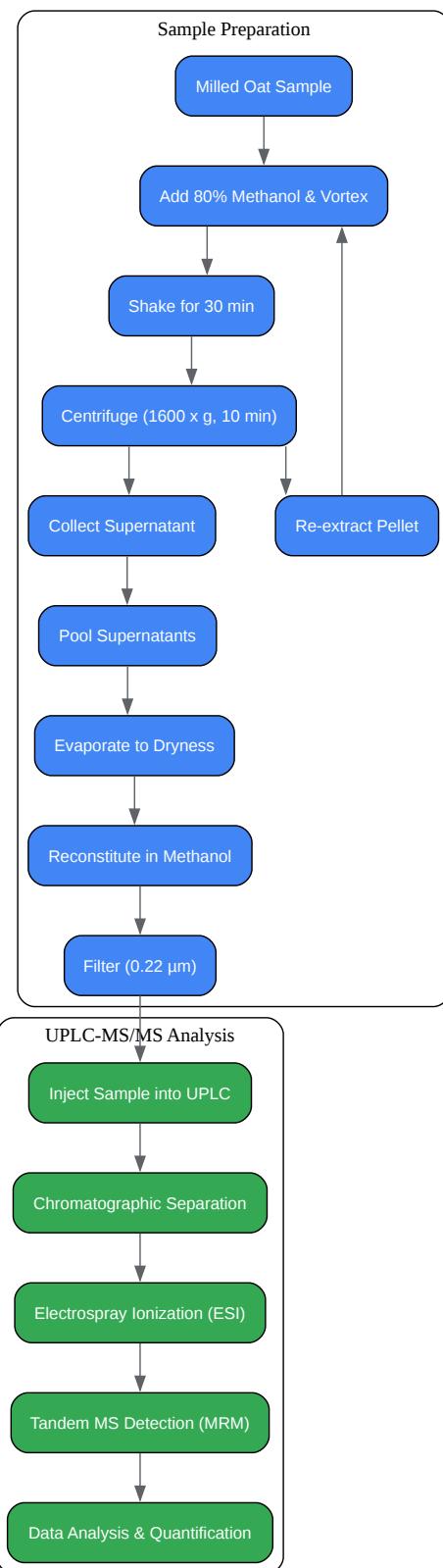
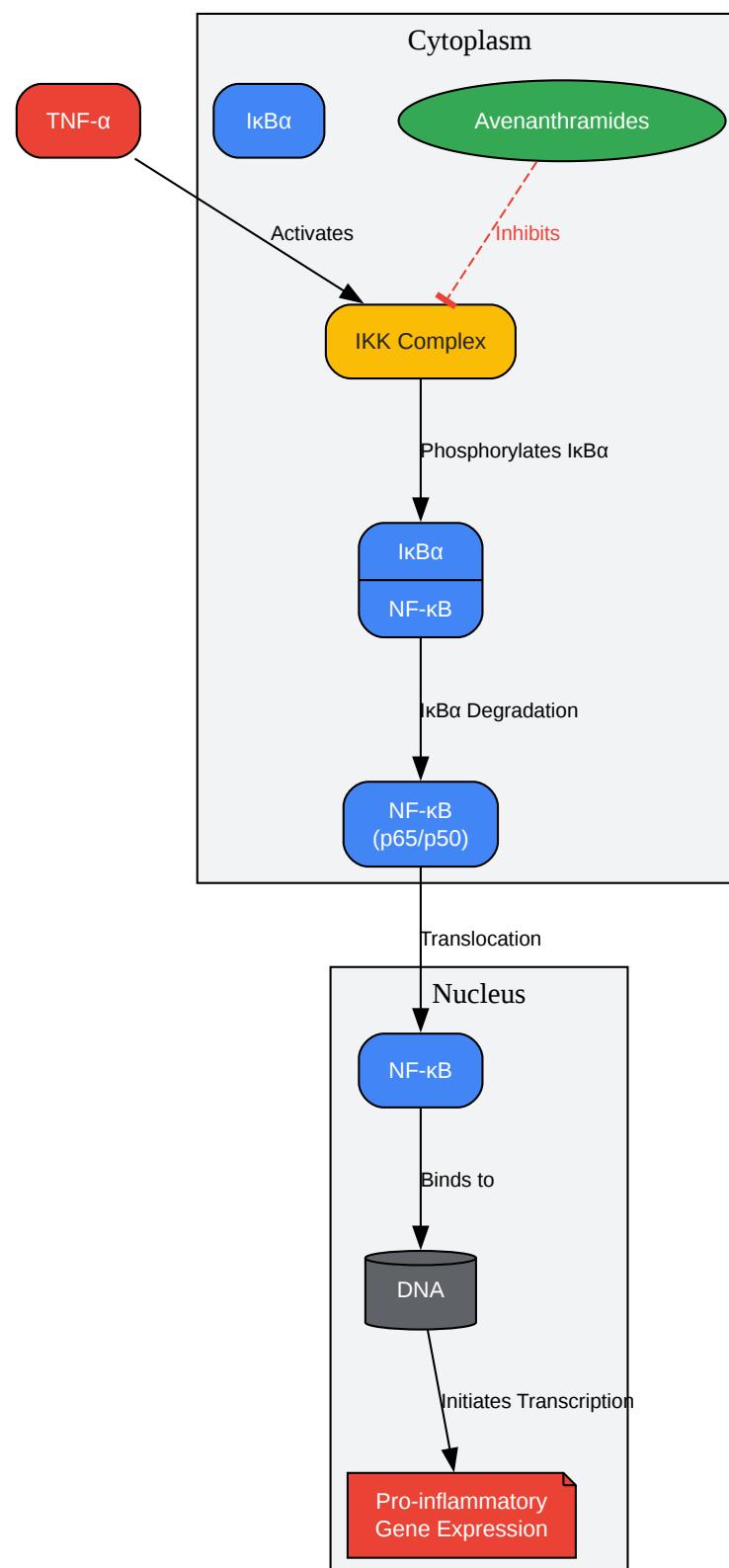

| Oat Cultivar              | Total Avenanthramides<br>(mg/kg dry weight) | Reference |
|---------------------------|---------------------------------------------|-----------|
| Avetron                   | 26.7 ± 1.44                                 | [3][6]    |
| Viviana                   | 185 ± 12.5                                  | [3][6]    |
| Korok                     | 84.9                                        | [7]       |
| Raven                     | 106.3                                       | [7]       |
| Various Cultivars (Range) | 25 - 407                                    | [6][7]    |

Table 2: Avenanthramide Content in Finnish Oat Cultivars (mg/kg). [3]

| Cultivar | Avenanthramide A (2p) | Avenanthramide B (2f) | Avenanthramide C (2c) | Total AVAs  |
|----------|-----------------------|-----------------------|-----------------------|-------------|
| Akseli   | 5.8 ± 0.3             | 19.3 ± 0.9            | 12.5 ± 0.6            | 37.6 ± 1.8  |
| Avetron  | 3.5 ± 0.2             | 12.9 ± 0.7            | 10.3 ± 0.5            | 26.7 ± 1.4  |
| Peppi    | 7.9 ± 0.4             | 28.1 ± 1.3            | 18.4 ± 0.9            | 54.4 ± 2.6  |
| Ivory    | 10.2 ± 0.5            | 35.7 ± 1.7            | 23.2 ± 1.1            | 69.1 ± 3.3  |
| Marika   | 12.5 ± 0.6            | 43.8 ± 2.1            | 28.5 ± 1.4            | 84.8 ± 4.1  |
| Riina    | 15.8 ± 0.8            | 55.3 ± 2.6            | 36.0 ± 1.7            | 107.1 ± 5.1 |
| Rocky    | 18.2 ± 0.9            | 63.7 ± 3.0            | 41.5 ± 2.0            | 123.4 ± 5.9 |
| Viviana  | 26.7 ± 1.3            | 93.5 ± 4.4            | 60.8 ± 2.9            | 181.0 ± 8.6 |

# Visualizations

## Experimental Workflow




[Click to download full resolution via product page](#)

Caption: Experimental workflow for Avenanthramide analysis.

## Avenanthramide Inhibition of the NF-κB Signaling Pathway

Avenanthramides have been shown to exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[\[1\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) They can suppress the activity of the IκB kinase (IKK) complex, which prevents the degradation of IκB $\alpha$  and the subsequent translocation of NF-κB to the nucleus.[\[8\]](#)[\[9\]](#)[\[10\]](#) This inhibition leads to a downregulation of pro-inflammatory gene expression.[\[6\]](#)[\[10\]](#)



[Click to download full resolution via product page](#)

Caption: Inhibition of the NF-κB pathway by Avenanthramides.

## Conclusion

The UPLC-MS/MS method detailed in this application note provides a sensitive, selective, and reliable approach for the quantification of Avenanthramides in plant extracts. The provided protocols and data serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. The visualization of the experimental workflow and the inhibitory action of Avenanthramides on the NF- $\kappa$ B signaling pathway further aids in the understanding and application of this analytical technique for the study of these potent bioactive compounds.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [phcogrev.com](http://phcogrev.com) [phcogrev.com]
- 2. Overview on the Polyphenol Avenanthramide in Oats (*Avena sativa* Linn.) as Regulators of PI3K Signaling in the Management of Neurodegenerative Diseases [mdpi.com]
- 3. Biological Activities, Health Benefits, and Therapeutic Properties of Avenanthramides: From Skin Protection to Prevention and Treatment of Cerebrovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Biosynthetic Pathway of Major Avenanthramides in Oat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [researchgate.net](http://researchgate.net) [researchgate.net]
- 6. Frontiers | Avenanthramide C Suppresses Matrix Metalloproteinase-9 Expression and Migration Through the MAPK/NF-  $\kappa$ B Signaling Pathway in TNF- $\alpha$ -Activated HASMC Cells [frontiersin.org]
- 7. [researchgate.net](http://researchgate.net) [researchgate.net]
- 8. Anti-inflammatory effect of avenanthramides via NF- $\kappa$ B pathways in C2C12 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [benchchem.com](http://benchchem.com) [benchchem.com]
- 10. Avenanthramides, polyphenols from oats, inhibit IL-1 $\beta$ -induced NF- $\kappa$ B activation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Application Note: UPLC-MS/MS Analysis of Avenanthramides in Plant Extracts]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1666152#uplc-ms-ms-analysis-of-avenanthramides-in-plant-extracts\]](https://www.benchchem.com/product/b1666152#uplc-ms-ms-analysis-of-avenanthramides-in-plant-extracts)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)